Cefotaxime Proxetil

Vue d'ensemble

Description

Cefotaxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in vivo to its active form, cefotaxime. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.

Applications De Recherche Scientifique

Cefotaxime Proxetil has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying prodrug activation and stability.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Widely used in clinical settings to treat bacterial infections, particularly those resistant to other antibiotics.

Industry: Employed in the development of new antibiotic formulations and delivery systems.

Mécanisme D'action

Target of Action

Cefotaxime Proxetil, also known as Cefpodoxime, is an oral third-generation cephalosporin antibiotic . It is effective against most Gram-positive and Gram-negative bacteria . The primary targets of this compound are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .

Mode of Action

This compound is a prodrug, which means it is inactive until it is metabolized in the body . Once ingested, it is absorbed and de-esterified by the intestinal mucosa to its active form, Cefpodoxime . The active metabolite of Cefpodoxime binds preferentially to PBPs, which play a crucial role in the final step of peptidoglycan synthesis, a key component of bacterial cell walls . By inhibiting this process, Cefpodoxime disrupts cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptidoglycan in bacterial cell walls . By binding to PBPs, Cefpodoxime inhibits the transpeptidation step of peptidoglycan synthesis, disrupting the integrity of the bacterial cell wall and leading to cell lysis and death .

Pharmacokinetics

This compound exhibits good pharmacokinetic properties. It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Approximately 50% of the administered dose is absorbed systemically . The drug has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The extent of absorption and the mean peak plasma concentration increase when the drug is taken with food .

Result of Action

The result of this compound’s action is the effective killing of a wide range of bacteria. It is used to treat various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea . By disrupting cell wall synthesis, Cefpodoxime causes bacterial cell death, helping to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . Additionally, the drug’s effectiveness can be affected by the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate Cefpodoxime . The drug’s elimination half-life can also be prolonged in patients with renal failure, affecting its clearance from the body .

Analyse Biochimique

Biochemical Properties

Cefotaxime Proxetil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to weakened cell walls and ultimately, bacterial cell lysis .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells, by inhibiting their cell wall synthesis. This inhibition leads to cell lysis and death. In eukaryotic cells, this compound does not directly affect cell function but can influence cellular processes indirectly by eliminating bacterial infections. This can result in changes in cell signaling pathways, gene expression, and cellular metabolism as the host immune system responds to the infection and subsequent antibiotic treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cefotaxime, which then binds to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains in the bacterial cell wall. The inhibition of this process leads to the formation of weak cell walls, causing osmotic instability and cell lysis. Additionally, this compound can induce changes in gene expression related to bacterial resistance mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme pH or temperature. Over time, the efficacy of this compound may decrease due to degradation, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively eliminates bacterial infections without significant adverse effects. At higher doses, this compound can cause toxicity, including nephrotoxicity and hepatotoxicity. Threshold effects have been observed, where the efficacy plateaus, and further increases in dosage do not enhance antibacterial activity but increase the risk of adverse effects .

Metabolic Pathways

This compound is metabolized in the liver to its active form, cefotaxime, which is then further metabolized to inactive metabolites. The primary metabolic pathway involves hydrolysis of the ester bond in this compound, followed by deacetylation of cefotaxime. Enzymes such as esterases and deacetylases play a crucial role in these metabolic processes. The metabolites are primarily excreted via the kidneys .

Méthodes De Préparation

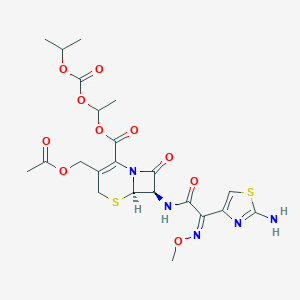

Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime Proxetil involves several key steps:

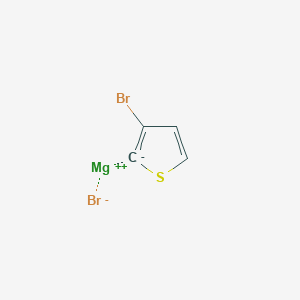

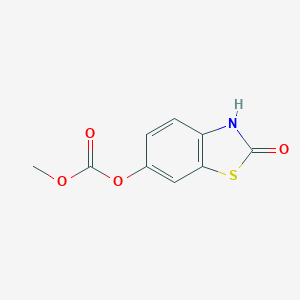

Acylation: The process begins with the acylation of 7-aminocephalosporanic acid (7-ACA) with S-benzothiazol-2-yl (2-amino-4-thiazolyl) (methoxyimino)thioacetate (MAEM).

Chloroacetylation: The resulting cefotaxime is then chloroacetylated using chloroacetyl chloride.

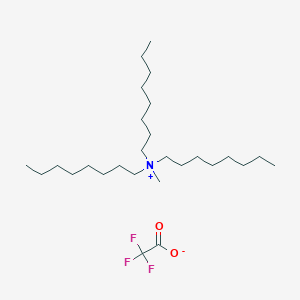

Esterification: The acid function is esterified with 1-iodoethyl isopropyl carbonate.

Industrial Production Methods: Industrial production of this compound typically involves the use of solvents like N,N-dimethyl acetamide, N,N-dimethyl formamide, and dimethyl sulphoxide. The process is optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cefotaxime Proxetil undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in vivo to release the active cefotaxime.

Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.

Substitution: Substitution reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and enzymes.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products: The primary product of hydrolysis is cefotaxime, which is the active antibacterial agent .

Comparaison Avec Des Composés Similaires

Cefpodoxime Proxetil: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to Cefotaxime Proxetil.

This compound stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, making it a valuable antibiotic in clinical practice.

Propriétés

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14-/t11?,15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBKWVHQXXREQH-KMMUMHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217803-89-9 | |

| Record name | Cefotaxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217803899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOTAXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY6JYK2W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-DIHYDRO-6-METHYL-4-OXO-4H-THIENO[2,3-B]THIOPYRAN-2-SULFONIC ACIS](/img/structure/B54157.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)